

Application Note: GFP16 for Live-Cell Imaging and Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. [1][2] The use of genetically encoded fluorescent proteins has revolutionized this field by enabling the visualization of protein localization, trafficking, and interactions within the context of a living cell.[3][4] This document provides detailed application notes and protocols for the use of **GFP16**, a green fluorescent protein, in live-cell imaging and microscopy experiments.

Note on Nomenclature: The designation "GFP16" does not correspond to a standard, widely characterized fluorescent protein in scientific literature. For the purpose of this application note, the photophysical properties and protocols provided are based on Enhanced Green Fluorescent Protein (EGFP), a well-documented and commonly used variant of the original Aequorea victoria GFP.[5][6] Researchers should substitute the specific properties of their chosen fluorescent protein accordingly.

GFP16 (modeled after EGFP) is a robust and versatile tool for fluorescence microscopy.[7] It can be fused to a protein of interest, creating a chimeric protein that can be expressed in various cell types.[8][9][10] This allows for the direct observation of the fusion protein's behavior, providing insights into its function and regulation.[11]



Photophysical and Biochemical Properties of GFP16 (EGFP)

The selection of an appropriate fluorescent protein is critical for successful imaging experiments. Key parameters include excitation and emission spectra, brightness (a product of quantum yield and extinction coefficient), and photostability.[12] The properties of **GFP16** (EGFP) are summarized below for easy reference.

Property	Value	Reference
Excitation Maximum	488 nm	INVALID-LINK
Emission Maximum	507 nm	INVALID-LINK
Quantum Yield (QY)	0.60	INVALID-LINK[5]
Molar Extinction Coefficient (ε)	55,000 M ⁻¹ cm ⁻¹	INVALID-LINK[5]
Relative Brightness (ε * QY)	33,000 M ⁻¹ cm ⁻¹	INVALID-LINK[5]
Molecular Weight	~27 kDa	INVALID-LINK[5]
Amino Acids	238	INVALID-LINK

Experimental Protocols

Protocol 1: Transfection of Mammalian Cells with a GFP16-Fusion Plasmid

This protocol outlines a general procedure for transiently transfecting mammalian cells to express a **GFP16**-fusion protein. Optimization is often required depending on the cell line and transfection reagent used.[8][9]

Materials:

- Healthy, sub-confluent mammalian cells in culture (e.g., HeLa, HEK293T, CHO).[8][13]
- Plasmid DNA encoding the protein of interest fused to GFP16 (e.g., pGFP16-GeneOfInterest).



- High-quality, serum-free culture medium (e.g., Opti-MEM).
- Lipid-based transfection reagent (e.g., Lipofectamine).
- Complete culture medium with serum and antibiotics.
- 6-well tissue culture plates.

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.
- DNA-Lipid Complex Preparation: a. In tube A, dilute 2.5 μg of the GFP16-fusion plasmid DNA into 250 μL of serum-free medium. Mix gently. b. In tube B, dilute 5 μL of the transfection reagent into 250 μL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.
- Transfection: a. Gently aspirate the culture medium from the cells. b. Wash the cells once
 with 1 mL of pre-warmed PBS. c. Add the 500 μL DNA-lipid complex mixture dropwise to the
 well. d. Add 1.5 mL of pre-warmed complete culture medium. e. Gently rock the plate to
 ensure even distribution.
- Incubation and Expression: Incubate the cells at 37°C in a CO₂ incubator. Protein expression is typically detectable 18-24 hours post-transfection. For stable cell line development, a selection antibiotic may be added 48 hours post-transfection.[8]

Protocol 2: Live-Cell Imaging of GFP16-Expressing Cells

This protocol describes the basic steps for imaging **GFP16**-expressing cells using a fluorescence microscope. Minimizing phototoxicity and photobleaching is crucial for long-term imaging.[4][14]

Materials:

Transfected cells expressing the GFP16-fusion protein.



- Live-cell imaging medium (e.g., FluoroBrite DMEM or equivalent, buffered with HEPES).
- Inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
- Appropriate filter set for GFP/EGFP (Excitation: ~470/40 nm, Emission: ~525/50 nm).
- High-sensitivity camera (e.g., sCMOS or EMCCD).

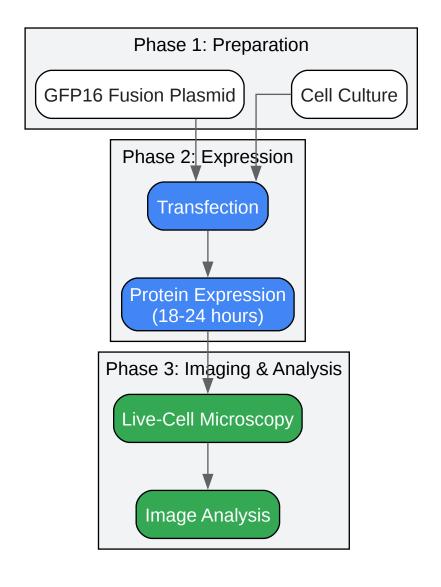
Procedure:

- Sample Preparation: a. Replace the culture medium with pre-warmed live-cell imaging medium. This helps reduce background fluorescence.[1] b. Allow the cells to acclimate in the microscope's environmental chamber for at least 15-20 minutes before imaging.
- Microscope Setup: a. Turn on the microscope and the environmental chamber. b. Select the
 appropriate objective (e.g., 40x or 60x oil immersion for subcellular resolution). c. Use
 brightfield or phase-contrast to locate and focus on the cells.
- Image Acquisition: a. Switch to the fluorescence channel. b. Find a field of view with healthy, moderately expressing cells. Overexpression can lead to protein aggregation and artifacts. c. Minimize light exposure: Use the lowest possible excitation light intensity and the shortest possible exposure time that provides a sufficient signal-to-noise ratio.[1][4] d. For time-lapse imaging, set the desired interval between frames. The interval should be as long as possible to capture the dynamics of the process without causing excessive photodamage. e. Capture images or a time-lapse series.
- Post-Acquisition: Save the images in a suitable format (e.g., TIFF) for further analysis.

Visualizations and Workflows

Diagrams created with Graphviz can help visualize experimental processes and the underlying biological context.

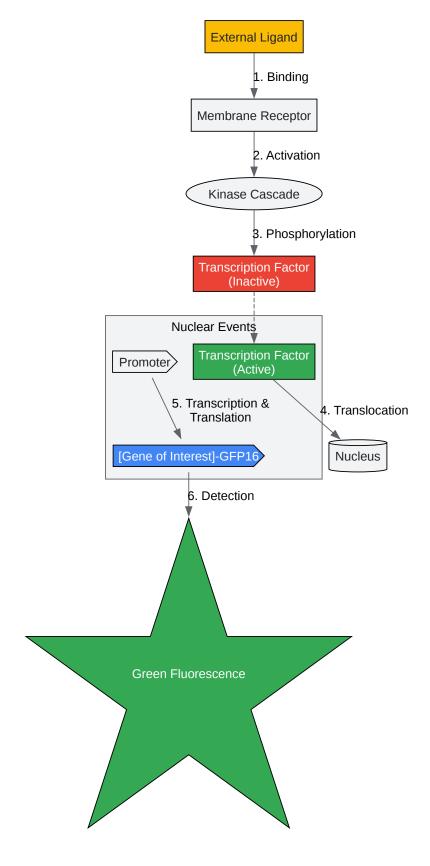




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Caption: General workflow for live-cell imaging using **GFP16** fusion proteins.





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Caption: Signaling pathway visualization using a **GFP16** reporter construct.



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